REACTION_CXSMILES
|
N1C=CC=CC=1.[C:7]([C:10]1[CH:11]=[CH:12][C:13](Br)=[N:14][CH:15]=1)(=[O:9])[CH3:8].[C:17]1([CH3:26])[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(#N)C>[C:17]1([CH3:26])[CH:22]=[CH:21][C:20]([C:13]2[N:14]=[CH:15][C:10]([C:7](=[O:9])[CH3:8])=[CH:11][CH:12]=2)=[CH:19][CH:18]=1 |f:3.4.5,^1:35,54|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.394 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=NC1)Br
|
Name
|
|
Quantity
|
0.535 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)B(O)O)C
|
Name
|
|
Quantity
|
0.146 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
EtOAc hexanes
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=N1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.381 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |